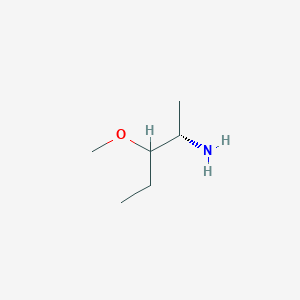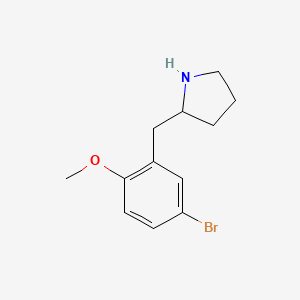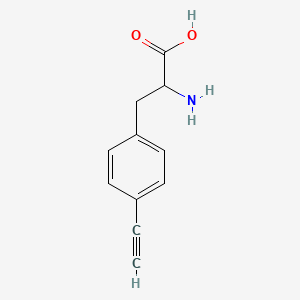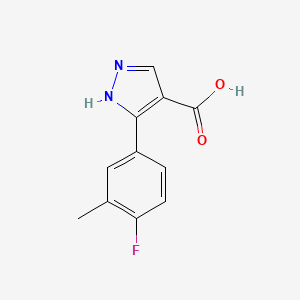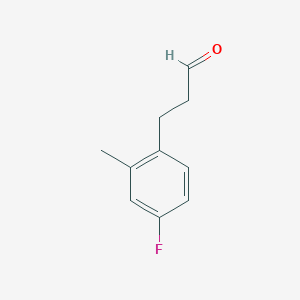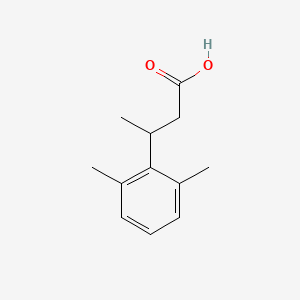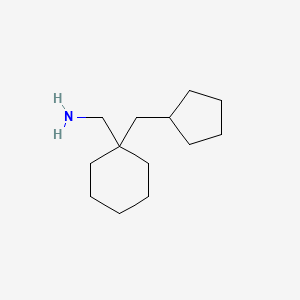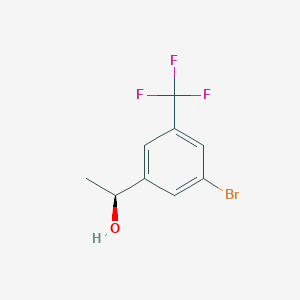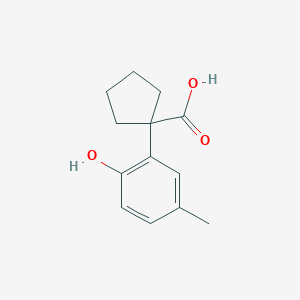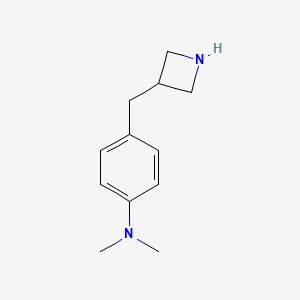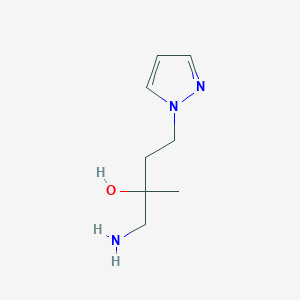![molecular formula C11H14O2 B13601582 2-[(2-Ethoxyphenyl)methyl]oxirane CAS No. 62826-29-3](/img/structure/B13601582.png)
2-[(2-Ethoxyphenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)methyl]oxirane typically involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxyphenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and acids.
Substitution reactions: The compound can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Oxidation and reduction: The phenyl ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and acids are commonly used to open the oxirane ring.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide are often used to facilitate ring-opening reactions.
Solvents: Dichloromethane and ethyl acetate are commonly used solvents for these reactions.
Major Products Formed
Amines: Reaction with amines leads to the formation of β-amino alcohols.
Alcohols: Reaction with alcohols results in the formation of β-hydroxy ethers.
Esters: Reaction with carboxylic acids produces β-hydroxy esters.
Scientific Research Applications
2-[(2-Ethoxyphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxyphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methoxyphenyl)methyl]oxirane: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(2-Propoxyphenyl)methyl]oxirane: Similar structure but with a propoxy group instead of an ethoxy group.
2-[(2-Butoxyphenyl)methyl]oxirane: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
2-[(2-Ethoxyphenyl)methyl]oxirane is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. The ethoxy group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
62826-29-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[(2-ethoxyphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-2-12-11-6-4-3-5-9(11)7-10-8-13-10/h3-6,10H,2,7-8H2,1H3 |
InChI Key |
YNMIPOBEIANVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


